1-Oxa-9-thiaspiro[5.5]undecan-4-amine
Description
1-Oxa-9-thiaspiro[5.5]undecan-4-amine is a spirocyclic compound featuring a unique heteroatom arrangement: one oxygen atom at position 1 and one sulfur atom at position 9 within its bicyclic framework . For example, its hydrochloride salt is listed as a pharmaceutical intermediate, with suppliers noting its relevance in drug discovery pipelines . The compound’s spirocyclic architecture enhances conformational rigidity, a trait often exploited in medicinal chemistry to improve target binding and metabolic stability .
Properties
IUPAC Name |
1-oxa-9-thiaspiro[5.5]undecan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOS/c10-8-1-4-11-9(7-8)2-5-12-6-3-9/h8H,1-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXFWZIXMSXIEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCSCC2)CC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-9-thiaspiro[5.5]undecan-4-amine typically involves the Prins cyclization reaction. The reaction conditions often include the use of a Grubbs catalyst for olefin metathesis, although this approach can be complex and expensive .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The Prins cyclization reaction remains a key method for synthesizing this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-9-thiaspiro[5.5]undecan-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
1-Oxa-9-thiaspiro[5.5]undecan-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Oxa-9-thiaspiro[5.5]undecan-4-amine, particularly in its role as an antituberculosis agent, involves the inhibition of the MmpL3 protein. This protein is a member of the MmpL family of transporters required for the survival of Mycobacterium tuberculosis. By inhibiting this protein, the compound disrupts the transport of essential molecules, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Table 1: Key Structural Features of Spirocyclic Analogs
Key Observations :
- Heteroatom Position : Replacing sulfur (1-Oxa-9-thia) with nitrogen (1-Oxa-9-aza) alters electronic properties. For instance, 9-azaspiro derivatives exhibit basicity at the nitrogen, enabling salt formation (e.g., hydrochlorides) for improved solubility .
- Substituent Effects : Fluorinated aryl groups (e.g., 3,4,5-trifluorophenyl in ) enhance lipophilicity and metabolic stability, while alkyl chains (e.g., propyl in ) reduce polarity.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Melting Points: Higher melting points in hydrochlorides (e.g., 221–223°C for 2ab ) suggest strong ionic interactions, whereas non-ionic derivatives (e.g., imines ) exhibit lower thermal stability.
- Spectral Signatures : Distinct NMR shifts for spirocyclic protons (δ 3.20–3.80) and IR stretches (e.g., C=N at 1650 cm⁻¹) aid structural confirmation .
Biological Activity
1-Oxa-9-thiaspiro[5.5]undecan-4-amine is a unique compound characterized by its spirocyclic structure, which integrates both oxygen and sulfur heteroatoms. This structural configuration potentially endows the compound with significant biological activity, particularly in antimicrobial and anticancer domains. This article will explore its biological properties, mechanisms of action, and relevant research findings.
This compound has a molecular formula of C11H19NOS and a molecular weight of approximately 229.34 g/mol. The compound can undergo various chemical reactions, including oxidation to form sulfoxides or sulfones and nucleophilic substitutions to introduce different functional groups.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against a range of bacterial strains, including both gram-positive and gram-negative organisms. The compound's mechanism of action may involve the inhibition of essential microbial enzymes, disrupting metabolic processes critical for bacterial survival.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | |
| Escherichia coli | 32 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
In addition to its antimicrobial effects, the compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways associated with cell growth and survival.
Case Study: Cytotoxicity Assessment
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The results indicated that the compound exhibited selective toxicity towards cancer cells while showing minimal effects on normal fibroblast cells.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF7 | 15 | 3.0 |
| A549 | 20 | 2.5 |
| WI38 (normal) | >100 | - |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial and cancerous cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation.
- Signal Transduction Modulation : It can alter signaling pathways that regulate apoptosis and cell cycle progression in cancer cells.
- Membrane Disruption : The spirocyclic structure may facilitate interactions with cellular membranes, compromising their integrity in microbial cells.
Research Applications
Due to its unique properties, this compound is being explored as a lead compound in drug discovery efforts aimed at developing new antimicrobial and anticancer agents. Its potential applications extend beyond pharmacology into materials science, where it may serve as a precursor for novel polymers or coatings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
